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Compound of Interest

Compound Name: Secolongifolenediol

Cat. No.: B8257901

Get Quote

Executive Summary: The Stereochemical Shift
Secolongifolenediol (CAS 53587-37-4) is a bicyclic sesquiterpenoid diol derived from the

tricyclic parent (+)-Longifolene.[1] The critical stereochemical feature of this compound is the

inversion of the optical rotation sign relative to its parent. While natural longifolene is strongly

dextrorotatory (

), the ring-opened diol derivative is levorotatory (

).[1]

This sign reversal is a diagnostic marker used to monitor the progress of the "seco" (ring-

opening) reaction or biotransformation processes involving Aspergillus species.
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Compound Structure Type
Optical
Rotation Sign

Lit. Specific
Rotation Key Reference

(+)-Longifolene Tricyclic [5.4.0.0]
(+)

Dextrorotatory (pure liquid) Dev, S. et al.[1]

(-)-

Secolongifolened

iol

Bicyclo [4.2.1] (-) Levorotatory

Negative (Value

varies by

solvent)

Yadav, J.S. et al.

[1]

Longifolol Tricyclic Alcohol
(+)

Dextrorotatory (approx) Dev, S.

Technical Analysis of Optical Rotation Values
Literature Consensus
The authoritative synthesis of the levorotatory isomer was established by Yadav, Chawla, and

Dev (1983). Their work, titled "Synthesis of (-)-secolongifolenediol", confirms that the

cleavage of the homoallylic alcohol system in longifolene derivatives yields the (-)-isomer.[1]

Synthetic Standard: The synthetic product derived from (+)-longifolene via oxidative

cleavage is (-)-secolongifolenediol.[1]

Natural Isomer: Biotransformation studies (e.g., fungal metabolism by Aspergillus or

Helminthosporium) typically yield the same stereochemical outcome, producing the (-)-diol.

Structural Causality of Rotation Change
The shift from

to

is not merely an atomic substitution but a skeletal rearrangement.

Parent Geometry: Longifolene possesses a rigid tricyclic bridge system (tricyclo[5.4.0.0

]undecane). The chirality is dominated by the compact, caged structure.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.bldpharm.com/products/895903-92-1.html
https://www.bldpharm.com/products/895903-92-1.html
https://www.benchchem.com/product/b8257901/docs?utm_src=pdf-body#comparative-guide-secolongifolenediol-optical-rotation-stereochemistry
https://www.bldpharm.com/products/895903-92-1.html
https://www.benchchem.com/product/b8257901/docs?utm_src=pdf-body#comparative-guide-secolongifolenediol-optical-rotation-stereochemistry
https://www.bldpharm.com/products/895903-92-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257901?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


"Seco" Transformation: The cleavage of the C-C bond (often the C3-C4 bond in the

longifolene numbering) destroys the tricyclic cage, resulting in a more flexible

bicyclo[4.2.1]nonane skeleton.

Optical Consequence: This relaxation of the ring strain and the introduction of primary

hydroxyl groups significantly alters the electronic environment and the polarizability of the

molecule, resulting in a net negative specific rotation.

Synthesis & Biotransformation Pathway[1]
The following diagram illustrates the structural lineage and the critical "seco" step that defines

the stereochemical shift.

Legend
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Figure 1: Stereochemical pathway from (+)-Longifolene to (-)-Secolongifolenediol,
highlighting the ring-opening step responsible for the optical rotation inversion.[1]

Experimental Protocol: Validating Optical Rotation
To reproduce literature values or validate a synthesized batch, follow this self-validating

polarimetry protocol.

Sample Preparation
Solvent Choice: Chloroform (

) or Ethanol (
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) are standard.

Note: Hydrogen bonding in ethanol can shift the observed rotation compared to non-polar

chloroform. Report the solvent explicitly.

Concentration: Prepare a standard concentration of

(1 g/100 mL). For scarce natural products,

to

is acceptable but reduces signal-to-noise ratio.[1]

Measurement Workflow
Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent. Null the instrument at

nm (Sodium D-line) and

.[1]

Sample Loading: Rinse the cell with the sample solution twice before filling to avoid dilution

errors.

Observation: Record the observed rotation

.

Calculation:

Where

is path length in dm (usually 1.[2]0) and

is concentration in g/mL.

Validation: If

is positive, check for:

Contamination with unreacted (+)-longifolene.[1]
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Incorrect enantiomer starting material ((-)-longifolene exists but is rare).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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